molecular formula C21H25ClN2O7 B1146742 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate CAS No. 210095-58-2

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

Número de catálogo: B1146742
Número CAS: 210095-58-2
Peso molecular: 452.9 g/mol
Clave InChI: MLVGFEZTZHIUGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Developments and Applications

1. Synthesis of Antiplatelet and Antithrombotic Drugs

A notable example is the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, which is related by structural analogy and pharmacological activity. Research has focused on devising facile synthetic approaches for (S)-clopidogrel due to its significant global demand, highlighting the importance of stereochemistry in pharmacological activity and the need for efficient synthesis methods in the pharmaceutical industry (Saeed et al., 2017).

2. Neuroactive Peptide Effects

Studies on angiotensin IV and its analogs have explored their pro-cognitive effects mediated by dopamine receptor interactions. This research underscores the potential clinical relevance of compounds that interact with dopamine receptors, suggesting avenues for the development of treatments for cognitive impairments and possibly for understanding the mechanisms of addiction and dependency (Braszko, 2010).

3. Leishmaniasis Treatment from Piper spp.

The potential of natural products for developing treatments against leishmaniasis has been examined, with specific focus on compounds from the Piper genus. This highlights the ongoing search for effective, safe, and inexpensive treatments derived from natural sources, which could offer new therapeutic options for neglected tropical diseases (Peixoto et al., 2021).

4. Pharmacophoric Groups in Antipsychotic Agents

The role of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, in the potency and selectivity of binding affinity at D2-like receptors for the treatment of psychosis and other neuropsychiatric disorders has been investigated. This emphasizes the importance of understanding pharmacophoric groups for the development of targeted therapies (Sikazwe et al., 2009).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate involves the following steps: protection of the hydroxyl groups, formation of the pyridine ring, introduction of the piperidine moiety, deprotection of the hydroxyl groups, and formation of the succinate ester.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl 2-oxoacetate", "2-hydroxypyridine", "piperidine", "diethyl succinate", "sodium hydride", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups in 2-hydroxypyridine with acetic anhydride and triethylamine to form 2-acetoxy pyridine.", "Step 2: Formation of the pyridine ring by reacting 4-chlorobenzaldehyde with 2-acetoxy pyridine in the presence of sodium hydride to form (4-chlorophenyl)(2-pyridyl)methanol.", "Step 3: Introduction of the piperidine moiety by reacting (4-chlorophenyl)(2-pyridyl)methanol with piperidine in the presence of hydrochloric acid to form (4-chlorophenyl)(piperidin-4-yloxy)methanol.", "Step 4: Deprotection of the hydroxyl groups in (4-chlorophenyl)(piperidin-4-yloxy)methanol with sodium bicarbonate to form (4-chlorophenyl)(piperidin-4-yloxy)methane.", "Step 5: Formation of the succinate ester by reacting (4-chlorophenyl)(piperidin-4-yloxy)methane with diethyl succinate in the presence of triethylamine to form (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate." ] }

210095-58-2

Fórmula molecular

C21H25ClN2O7

Peso molecular

452.9 g/mol

Nombre IUPAC

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)

Clave InChI

MLVGFEZTZHIUGZ-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

SMILES canónico

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Sinónimos

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.